molecular formula C11H19NO2 B6612319 1-(oxane-4-carbonyl)piperidine CAS No. 936083-43-1

1-(oxane-4-carbonyl)piperidine

Cat. No.: B6612319
CAS No.: 936083-43-1
M. Wt: 197.27 g/mol
InChI Key: FTIULBBVEBFNBK-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)piperidine is a piperidine derivative featuring a tetrahydropyran (oxane) ring linked via a carbonyl group to the nitrogen atom of the piperidine scaffold.

Properties

IUPAC Name

oxan-4-yl(piperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(10-4-8-14-9-5-10)12-6-2-1-3-7-12/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIULBBVEBFNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Oxane-4-carbonyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or rhodium, converting the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxane ring, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include substituted piperidines, hydroxyl derivatives, and various oxides.

Mechanism of Action

The mechanism of action of 1-(oxane-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as proteasomes, which are involved in protein degradation . By binding to these enzymes, the compound can modulate their activity, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

Piperidine derivatives with acyl substituents exhibit varied electronic and steric profiles depending on the attached group:

Compound Substituent Electron-Donating/Withdrawing Key Observations Reference
1-(Oxane-4-carbonyl)piperidine Oxane-4-carbonyl Moderate electron-withdrawing Oxane’s ether oxygen may enhance solubility; steric bulk influences conformation.
1-BCP (1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine) Benzodioxole-carbonyl Electron-withdrawing (aromatic) Demonstrated anti-fatigue activity via AMPA receptor modulation.
1-(p-Nitrophenyl)piperidine p-Nitrophenyl Strong electron-withdrawing Reduced resonance due to steric hindrance; downfield NMR shifts in protons 2 and 4.
1-Pyrrolidino derivatives Pyrrolidine Strong electron-donating Higher donor strength than piperidino groups; impacts aromatic ring electron density.

Key Insights :

  • The oxane group’s ether oxygen may improve solubility compared to purely hydrophobic substituents (e.g., phenyl or benzodioxole) .

Key Insights :

  • Hydrophobic substituents (e.g., 3-phenylbutyl) improve binding in hydrophobic pockets, while polar groups (e.g., oxane) may enhance solubility and blood-brain barrier penetration .

Physicochemical Properties

Property 1-(Oxane-4-carbonyl)piperidine 1-BCP 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
Log S (Solubility) Predicted: −2.5 to −1.8 −3.1 (calculated) −1.2 (experimental)
TPSA (Ų) ~60 65 78
BBB Permeability Moderate (oxane polarity) Low (aromatic hydrophobicity) Low (high polarity)

Notes:

  • The oxane group’s moderate polarity may balance solubility and membrane permeability, making it favorable for CNS-targeted drugs .

Biological Activity

1-(Oxane-4-carbonyl)piperidine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic applications based on diverse research findings.

1-(Oxane-4-carbonyl)piperidine can be synthesized through various methods that involve the reaction of piperidine derivatives with carbonyl compounds. The synthesis typically employs reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions to ensure high yield and purity.

Biological Activity Overview

The biological activity of 1-(oxane-4-carbonyl)piperidine has been investigated in several studies, revealing its potential as a pharmacological agent. This compound exhibits interactions with various molecular targets, primarily influencing neurotransmitter systems and enzymatic pathways.

Research indicates that 1-(oxane-4-carbonyl)piperidine may act as an inhibitor of key enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the brain, which can modulate pain and anxiety responses .

Case Studies

Several studies have highlighted the therapeutic potential of 1-(oxane-4-carbonyl)piperidine:

  • Pain Management : In rodent models, administration of this compound resulted in significant analgesic effects, suggesting its utility in treating chronic pain conditions .
  • Neurological Disorders : The compound has demonstrated efficacy in models of Parkinson's disease and essential tremor, showcasing its potential as a treatment for movement disorders .
  • Anxiolytic Effects : Increased endocannabinoid levels due to FAAH inhibition have been linked to reduced anxiety behaviors in animal studies .

Data Tables

Study Model Effect Observed Dosage
Study 1Rodent Pain ModelAnalgesic effectVaries (mg/kg)
Study 2Parkinson's ModelReduced tremorsVaries (mg/kg)
Study 3Anxiety ModelDecreased anxiety behaviorsVaries (mg/kg)

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring can significantly alter potency and selectivity for various targets, including MAGL (monoacylglycerol lipase) and FAAH .

Comparative Analysis

Comparative studies with other piperidine derivatives show that 1-(oxane-4-carbonyl)piperidine possesses unique properties that enhance its therapeutic profile:

Compound Target Enzyme Activity Level
1-(Oxane-4-carbonyl)piperidineFAAHHigh
Piperazine AnalogMAGLModerate
Other Piperidine DerivativesVariousLow to Moderate

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